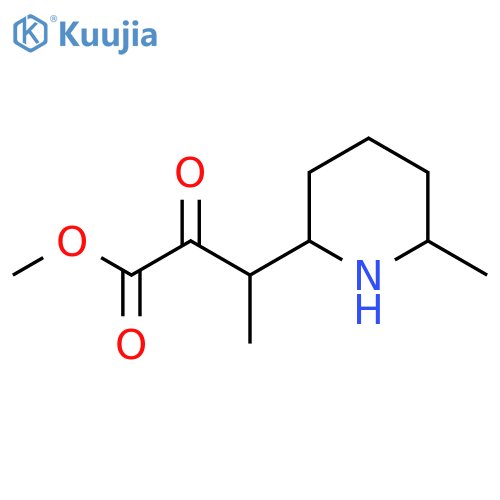Cas no 1603500-70-4 (methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)

1603500-70-4 structure
商品名:methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate
- 1603500-70-4
- EN300-1125310
-
- インチ: 1S/C11H19NO3/c1-7-5-4-6-9(12-7)8(2)10(13)11(14)15-3/h7-9,12H,4-6H2,1-3H3
- InChIKey: NEUIFICODUBNTQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)OC)C(C)C1CCCC(C)N1
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125310-1g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1125310-5.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1125310-10.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1125310-0.25g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1125310-0.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1125310-10g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1125310-0.05g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1125310-1.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1125310-2.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1125310-0.1g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.1g |
$804.0 | 2023-10-26 |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1603500-70-4 (methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate) 関連製品
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
